molecular formula C14H12F3N B173280 PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE CAS No. 154233-38-2

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE

Cat. No.: B173280
CAS No.: 154233-38-2
M. Wt: 251.25 g/mol
InChI Key: AKMMVPFDNDRZLO-UHFFFAOYSA-N
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Description

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is an organic compound with the molecular formula C14H12F3N. It is a member of the trifluoromethylbenzenes class, characterized by a benzene ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can be synthesized through several methods. One common approach involves the reduction of trifluoromethylbenzaldehyde followed by reductive amination. The reaction typically involves the following steps :

    Reduction of Trifluoromethylbenzaldehyde: Trifluoromethylbenzaldehyde is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to form trifluoromethylbenzyl alcohol.

    Reductive Amination: The trifluoromethylbenzyl alcohol is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is unique due to the presence of both a phenyl group and a trifluoromethyl group attached to the amine. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMVPFDNDRZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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